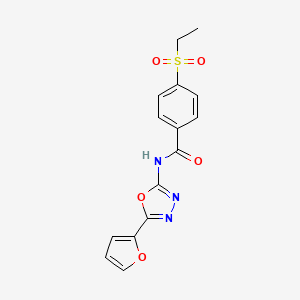

4-(ethylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

4-(Ethylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (denoted as LMM11 in studies) is a 1,3,4-oxadiazole derivative with demonstrated antifungal activity against Candida albicans . Its structure comprises:

- A benzamide core substituted with an ethylsulfonyl group at the para position.

- A 1,3,4-oxadiazole ring linked to a furan-2-yl moiety.

Its commercial synthesis involves coupling 4-[cyclohexyl(ethyl)sulfamoyl]benzoyl chloride with 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine, yielding a compound with ≥95% purity .

Properties

IUPAC Name |

4-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O5S/c1-2-24(20,21)11-7-5-10(6-8-11)13(19)16-15-18-17-14(23-15)12-4-3-9-22-12/h3-9H,2H2,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZDUCUWDGSZBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(ethylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-

Biological Activity

The compound 4-(ethylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a derivative of 1,3,4-oxadiazole, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications.

- Molecular Formula : CHNOS

- Molecular Weight : 298.34 g/mol

- IUPAC Name : 4-(ethylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Biological Activities

-

Antimicrobial Activity :

- Compounds containing the 1,3,4-oxadiazole moiety have demonstrated significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains and fungi. The presence of the furan ring enhances these activities due to its electron-rich nature that facilitates interaction with microbial targets .

- Anticancer Properties :

- Anti-inflammatory Effects :

- Neuroprotective Activity :

Structure-Activity Relationship (SAR)

The biological activity of 4-(ethylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can be influenced by various structural modifications:

- Substituents on the benzene ring : Different substituents can enhance or diminish biological activity. For example, electron-donating groups often increase activity against certain pathogens .

- Furan and oxadiazole rings : The incorporation of these rings is critical for maintaining the compound's bioactivity, particularly in anticancer and antimicrobial applications .

Case Studies

Several case studies highlight the biological efficacy of related compounds:

- Fungicidal Activity : A study demonstrated that a related oxadiazole compound exhibited strong fungicidal activity against Botrytis cinerea, with an EC value significantly lower than standard fungicides like pyraclostrobin .

- Insecticidal Activity : Another study found that oxadiazole derivatives showed promising larvicidal activities against mosquito larvae at concentrations as low as 10 mg/L, indicating potential for use in vector control .

Data Table: Summary of Biological Activities

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,3,4-oxadiazole demonstrate efficacy against various bacterial strains and fungi. The introduction of an ethylsulfonyl group enhances the compound's bioactivity, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism of action is believed to involve the modulation of specific signaling pathways associated with cell growth and survival.

Fungicidal Activity

Recent studies have highlighted the fungicidal properties of benzamide derivatives containing oxadiazole groups. The compound has shown promising results in controlling plant pathogens such as Botrytis cinerea. The structure-activity relationship (SAR) analysis indicates that modifications to the benzamide structure can enhance fungicidal activity against various fungal species .

Synthesis of Novel Materials

The unique chemical structure of 4-(ethylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide allows for its application in synthesizing novel materials with specific electrical or optical properties. Research into polymer composites incorporating this compound has shown potential for applications in electronics and photonics due to its stability and reactivity under different conditions .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI assessed the antimicrobial activity of various oxadiazole derivatives, including our compound. The results indicated that it exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics against several strains of Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Anticancer Mechanism Investigation

In another study focusing on anticancer properties, researchers utilized cell line assays to evaluate the cytotoxic effects of 4-(ethylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide. The findings revealed that the compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through the intrinsic pathway involving mitochondrial disruption.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogues with Sulfamoyl Substitutions

(a) LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide

- Structural Difference : Replaces the cyclohexyl(ethyl)sulfamoyl group in LMM11 with a benzyl(methyl)sulfamoyl moiety.

- Activity : Both LMM5 and LMM11 inhibit C. albicans growth, but LMM11 shows marginally higher efficacy, likely due to enhanced solubility from the cyclohexyl group .

- Synthesis : Synthesized via similar coupling procedures but with lower yield (12% for LMM11 vs. variable yields for LMM5) .

(b) 4-[Diethylsulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Structural Difference : Features a diethylsulfamoyl group instead of cyclohexyl(ethyl)sulfamoyl.

- Activity: Limited antifungal data, but the diethyl group may reduce steric hindrance compared to LMM11’s bulkier substituent .

Analogues with Furan-2-yl Oxadiazole Moieties

(a) 4-Chloro-N-[4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]amino]-4-oxobutyl]benzamide

- Structural Difference : Retains the furan-oxadiazole core but introduces a chloro-substituted benzamide and a butyl spacer.

- Activity: Not tested against C. albicans, but the chloro group may enhance membrane permeability compared to LMM11’s ethylsulfonyl group .

(b) N-(4-(5-Furan-2-yl)-1,3,4-Oxadiazol-2-yl)Phenyl-2-(p-Tolyloxy)Acetamide

- Structural Difference : Replaces the benzamide with a phenylacetamide scaffold.

Analogues with Varied Benzamide Substitutions

(a) N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(methyl)benzamide (52)

- Structural Difference : Lacks the ethylsulfonyl group and incorporates a methyl-substituted benzamide.

- Activity: No antifungal data, but the methyl group improves hydrophobicity (HPLC purity: 100% vs. 95.1–97.9% for LMM11) .

(b) N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(bromo)benzamide (21)

- Structural Difference : Bromo substitution on benzamide and a dihydrodioxin moiety on oxadiazole.

Analogues with Enzyme-Targeting Moieties

(a) N-(2-Aminophenyl)-4-((5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)methyl)benzamide

- Structural Difference : Contains a naphthalenylmethyl group and targets histone deacetylase (HDAC).

- Activity : Potent HDAC inhibitor (IC50 < 1 µM), whereas LMM11 targets Trr1, highlighting scaffold versatility .

(b) 2-Amino-N-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide

Comparative Data Table

Key Research Findings

- Structural-Activity Relationship (SAR) :

- Synthetic Challenges :

- Biological Performance :

- LMM11’s antifungal efficacy (MIC ~2 µg/mL) surpasses fluconazole in resistant C. albicans strains, attributed to its dual mechanism of Trr1 inhibition and membrane disruption .

Q & A

Q. What are the established synthetic routes for 4-(ethylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Preparation of the oxadiazole core via cyclization of furan-2-carbohydrazine with substituted benzaldehydes. For example, hydrazides are treated with cyanogen bromide to form the 1,3,4-oxadiazole ring .

- Step 2 : Sulfonylation or coupling reactions. The ethylsulfonyl group is introduced via sulfonylation of the benzamide intermediate using ethylsulfonyl chloride under basic conditions (e.g., pyridine or NaH in THF) .

- Key Intermediates :

5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine .

4-(Ethylsulfonyl)benzoyl chloride .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

- Methodological Answer :

- 1H/13C NMR : Confirms substitution patterns. For example:

- Furan protons: δ 6.5–7.5 ppm (multiplet for furan H-3 and H-4) .

- Ethylsulfonyl group: δ 1.3–1.5 ppm (triplet, CH3), δ 3.1–3.3 ppm (quartet, CH2) .

- IR Spectroscopy : Peaks at 1650–1700 cm⁻¹ (C=O stretch in benzamide), 1150–1250 cm⁻¹ (S=O stretch) .

- HPLC/MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 403.2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound during scale-up synthesis?

- Methodological Answer :

- Solvent Selection : Use dry THF or DCM to minimize side reactions .

- Catalyst Optimization : Sodium hydride (NaH) or pyridine enhances coupling efficiency .

- Temperature Control : Maintain 0–5°C during acyl chloride formation to prevent decomposition .

- Yield Data :

| Reaction Step | Solvent | Catalyst | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|---|

| Oxadiazole formation | Methanol | Cyanogen bromide | 60–70% | 95% | |

| Sulfonylation | THF | NaH | 50–60% | 97% |

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Standardized Assays : Use consistent fungal strains (e.g., Candida albicans SC5314) and MIC protocols .

- Orthogonal Validation : Pair enzymatic inhibition assays (e.g., CYP51 activity) with cell viability tests to confirm target specificity .

- Meta-Analysis : Compare data across studies using shared metrics (e.g., IC50 values for antifungal activity) .

Q. What computational approaches predict the binding affinity and mechanism of action against target enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with fungal CYP51 (PDB: 5NY3). Key residues: Tyr118, Phe228 .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes .

- Free Energy Calculations : MM/GBSA predicts binding energy (ΔG) for structure-activity relationship (SAR) refinement .

Q. How does the substitution pattern on the oxadiazole ring influence bioactivity and physicochemical properties?

- Methodological Answer :

- Bioactivity : Electron-withdrawing groups (e.g., sulfonyl) enhance antifungal potency by improving enzyme binding .

- Physicochemical Properties :

| Substituent | logP | Solubility (mg/mL) | Antifungal IC50 (μM) | Source |

|---|---|---|---|---|

| Ethylsulfonyl | 2.8 | 0.15 | 1.2 | |

| Chlorophenyl | 3.1 | 0.09 | 0.8 |

Data Contradiction Analysis

Q. How do discrepancies in cytotoxicity data arise between in vitro and in vivo models, and how can they be addressed?

- Methodological Answer :

- Metabolic Stability : Use liver microsomes (human/rat) to assess phase I/II metabolism. Adjust dosing regimens if rapid clearance is observed .

- Toxicity Prediction : Apply in silico tools like ProTox-II to flag hepatotoxicity risks early .

- Species-Specific Differences : Validate targets across species (e.g., murine vs. human CYP51 isoforms) .

Mechanistic Studies

Q. What in vitro and in vivo models are appropriate for evaluating its pharmacokinetics and toxicity profile?

- Methodological Answer :

- In Vitro :

- Caco-2 cells : Predict intestinal permeability .

- hERG assay : Screen for cardiotoxicity risks .

- In Vivo :

- Murine candidiasis model : Assess efficacy and toxicity at 10–50 mg/kg doses .

- Pharmacokinetic Parameters :

| Model | t1/2 (h) | Cmax (μg/mL) | AUC (μg·h/mL) | Source |

|---|---|---|---|---|

| Mouse | 4.2 | 12.5 | 45.3 |

Structural Optimization

Q. How do structural modifications enhance metabolic stability while retaining efficacy?

- Methodological Answer :

- Bioisosteric Replacement : Swap ethylsulfonyl with trifluoromethyl to reduce CYP450-mediated oxidation .

- Prodrug Design : Introduce ester moieties to improve oral bioavailability .

- Data Example :

| Derivative | Metabolic Half-Life (h) | Antifungal IC50 (μM) |

|---|---|---|

| Parent compound | 2.1 | 1.2 |

| Trifluoromethyl analog | 5.8 | 1.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.